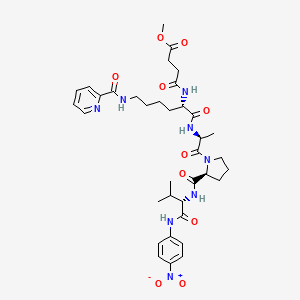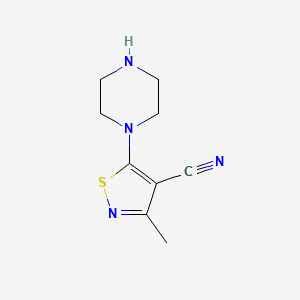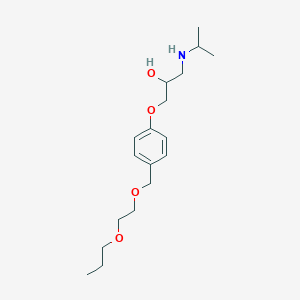
1,8-Dibromoisoquinolin-3-amine
Übersicht
Beschreibung
1,8-Dibromoisoquinolin-3-amine is an organic compound with the molecular formula C9H6Br2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and an amino group at the 3 position of the isoquinoline ring. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dibromoisoquinolin-3-amine can be synthesized through a multi-step process involving the bromination of isoquinoline derivatives. One common method involves the following steps:
Bromination: Isoquinoline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce bromine atoms at the desired positions.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dibromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or alkyl derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1,8-Dibromoisoquinolin-3-amine has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 1,8-dibromoisoquinolin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dibromoisoquinolin-3-amine: Similar structure with bromine atoms at the 1 and 6 positions.
1,7-Dibromoisoquinolin-3-amine: Bromine atoms at the 1 and 7 positions.
Quinoxalines: Structurally related compounds with a different arrangement of nitrogen atoms.
Uniqueness
1,8-Dibromoisoquinolin-3-amine is unique due to the specific positioning of the bromine atoms and the amino group, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and potential biological activities.
Eigenschaften
IUPAC Name |
1,8-dibromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-4-7(12)13-9(11)8(5)6/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWDOVDZZZIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine](/img/structure/B1435178.png)

![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)






![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)

![tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B1435197.png)
